2-(Methylthio)pyrimidin-4-ol
Overview
Description
2-(Methylthio)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H6N2OS. It is a derivative of pyrimidine, characterized by the presence of a methylthio group at the second position and a hydroxyl group at the fourth position of the pyrimidine ring.
Mechanism of Action
Target of Action
2-(Methylthio)pyrimidin-4-ol is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets to bring about its effects.
Biochemical Pathways
Given its potential anti-inflammatory effects, it can be inferred that the compound may influence pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Given its potential anti-inflammatory effects, it can be inferred that the compound may help in reducing inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, the class of compounds to which 2-(Methylthio)pyrimidin-4-ol belongs, play crucial roles in various biochemical reactions . They serve as building blocks for nucleic acids and precursors for cell membrane synthesis, and are involved in glycogen synthesis, protein and lipid glycosylation, and detoxification processes .
Cellular Effects
It is known that pyrimidines can regulate cell cycle and control transcriptional processes, which are important pathways for cell cycle regulatory machinery . Incorrect regulation of pyrimidines can lead to uncontrolled cell division and metastasis, and then cause cancer .
Molecular Mechanism
It is known that pyrimidines can interact with G protein-coupled nucleotide receptors to activate the phosphatidylinositol-calcium second messenger system .
Temporal Effects in Laboratory Settings
It is known that pyrimidines are essential for cellular proliferation .
Metabolic Pathways
It is known that pyrimidines are maintained through the de novo synthesis and salvage pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Methylthio)pyrimidin-4-ol involves the reaction of 2-thiouracil with dimethyl carbonate. The process typically includes the following steps :
Starting Materials: 2-thiouracil and dimethyl carbonate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Product Isolation: The resulting product is purified through recrystallization or other suitable purification techniques.
Another method involves the decarboxylation of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid using a catalyst. This method avoids the use of expensive reagents and is more environmentally friendly .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable processes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
2-(Methylthio)pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including inhibitors of nitric oxide synthase.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiouracil: Similar structure but lacks the hydroxyl group at the fourth position.
4-Methyl-2-(methylthio)pyrimidine: Similar structure but with a methyl group at the fourth position instead of a hydroxyl group.
Uniqueness
2-(Methylthio)pyrimidin-4-ol is unique due to the presence of both the methylthio and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various synthetic and research applications .
Properties
IUPAC Name |
2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSQVMHSFXUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206119 | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-20-2 | |
Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5751-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5751-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylthio)-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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